molecular formula C9H14 B14514016 4-Ethyl-3-methylhex-3-en-1-yne CAS No. 62839-55-8

4-Ethyl-3-methylhex-3-en-1-yne

Cat. No.: B14514016
CAS No.: 62839-55-8
M. Wt: 122.21 g/mol
InChI Key: YPBIAIOPWIZCNP-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylhex-3-en-1-yne is an organic compound with the molecular formula C9H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methylhex-3-en-1-yne can be achieved through various methods. One common approach involves the alkylation of a suitable alkyne precursor. For instance, the reaction of 3-methyl-1-butyne with ethyl bromide in the presence of a strong base like sodium amide can yield the desired product. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel complexes can facilitate the coupling reactions necessary to form the compound. These processes are often carried out under high pressure and temperature to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methylhex-3-en-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon can convert the alkyne to an alkene or alkane.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, resulting in dihaloalkenes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in a non-polar solvent like carbon tetrachloride (CCl4).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Dihaloalkenes.

Scientific Research Applications

4-Ethyl-3-methylhex-3-en-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methylhex-3-en-1-yne involves its interaction with various molecular targets. The triple bond in the compound can act as a reactive site for nucleophilic or electrophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylhex-4-en-1-yne
  • 4-Methylhex-2-en-4-yne
  • 3-Methylhex-2-en-5-yne

Uniqueness

4-Ethyl-3-methylhex-3-en-1-yne is unique due to its specific arrangement of ethyl and methyl groups, as well as the presence of both a double and triple bond. This combination of features makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

62839-55-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

4-ethyl-3-methylhex-3-en-1-yne

InChI

InChI=1S/C9H14/c1-5-8(4)9(6-2)7-3/h1H,6-7H2,2-4H3

InChI Key

YPBIAIOPWIZCNP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C#C)CC

Origin of Product

United States

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